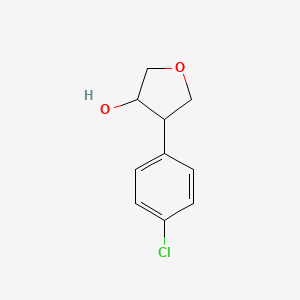

4-(4-Chlorophenyl)tetrahydrofuran-3-ol

Description

Contextualization within Modern Heterocyclic Chemistry

Heterocyclic chemistry is a cornerstone of modern chemical and pharmaceutical sciences, focusing on organic compounds that contain a ring structure composed of atoms of at least two different elements. Among these, saturated oxygen heterocycles like tetrahydrofuran (B95107) (THF) are of significant interest. researchgate.net The THF motif is prevalent in a vast number of biologically active natural products and synthetic drugs. researchgate.netnih.gov Its inclusion in a molecule can enhance properties such as hydrophilicity and metabolic stability. researchgate.net

The incorporation of a chlorophenyl group into such scaffolds is also a widely used strategy in medicinal chemistry. The chlorine atom, though simple, can profoundly influence a molecule's properties. chemrxiv.orgnih.gov It can alter the electronic nature of the aromatic ring and participate in favorable van der Waals or halogen bonding interactions within protein binding pockets. chemrxiv.org The para-substitution pattern is particularly common, partly due to historical biases in reagent availability and synthetic accessibility. researchgate.net The combination of a tetrahydrofuran ring and a 4-chlorophenyl substituent thus creates a chemical scaffold with significant potential for modulating biological activity, making such derivatives a fertile ground for research and development. nih.govnih.gov

Overview of Structurally Analogous Compounds in Academic Inquiry

The foundational structure of 4-(4-Chlorophenyl)tetrahydrofuran-3-ol is part of a broader class of 4-aryl-tetrahydrofuran-3-ols and related substituted tetrahydrofurans that have garnered academic and industrial interest. Research into these analogous structures provides context for the specific utility of the title compound.

For instance, the unsubstituted parent compound, 3-hydroxytetrahydrofuran (B147095) , is a valuable pharmaceutical intermediate used in the synthesis of several drugs, including the antiretroviral agent amprenavir. wikipedia.org Its synthesis from various starting materials like L-malic acid or 1,2,4-butanetriol (B146131) has been extensively studied to produce specific stereoisomers. wikipedia.orggoogle.compatsnap.com

Another structural analog, 3-(4-Fluorophenyl)tetrahydrofuran , serves as an intermediate in the development of various biologically active molecules. evitachem.com The fluorine atom, like chlorine, is often introduced to enhance metabolic stability and binding affinity. evitachem.com Furthermore, broader methodologies for synthesizing substituted tetrahydrofurans, such as the palladium-catalyzed reaction of aryl bromides with γ-hydroxy alkenes, have been developed to create libraries of these compounds for screening. organic-chemistry.org These related scaffolds, including 4-aryl-4H-chromenes and 4-aryl-3,4-dihydrocoumarins, are recognized as important structural motifs in many biologically active compounds, highlighting the significance of the aryl-substituted heterocyclic core. nih.gov

Research Significance of this compound as a Prototypical Scaffold

This compound (CAS Number: 1935328-84-9) emerges as a significant prototypical scaffold in chemical research, primarily serving as a versatile building block for the synthesis of more complex molecules. aksci.com Its structure combines the key features of the tetrahydrofuran ring, a hydroxyl functional group, and a 4-chlorophenyl moiety. This combination allows for a variety of subsequent chemical transformations.

The hydroxyl group can be readily functionalized, for example, through esterification or etherification, to introduce new molecular fragments. The tetrahydrofuran ring provides a stable, three-dimensional core, while the 4-chlorophenyl group can be used to modulate lipophilicity and engage in specific binding interactions, including hydrophobic and halogen-bonding interactions, with biological targets. chemrxiv.org

The strategic placement of these functional groups makes this compound an important intermediate in discovery chemistry, particularly for creating libraries of compounds for screening in drug development and materials science. Its specific physical and chemical properties are foundational to its utility in these synthetic applications.

Compound Data

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 1935328-84-9 |

| Molecular Formula | C₁₀H₁₁ClO₂ |

| Molecular Weight | 198.64 g/mol |

| Purity Specification | ≥95% |

| Long-Term Storage | Cool, dry place |

Data sourced from AK Scientific, Inc. aksci.com

Structure

3D Structure

Properties

Molecular Formula |

C10H11ClO2 |

|---|---|

Molecular Weight |

198.64 g/mol |

IUPAC Name |

4-(4-chlorophenyl)oxolan-3-ol |

InChI |

InChI=1S/C10H11ClO2/c11-8-3-1-7(2-4-8)9-5-13-6-10(9)12/h1-4,9-10,12H,5-6H2 |

InChI Key |

LOAVLCKTSDTIGR-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CO1)O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 4 4 Chlorophenyl Tetrahydrofuran 3 Ol

Retrosynthetic Analysis and Precursor Identification for Tetrahydrofuran (B95107) Scaffolds

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-(4-Chlorophenyl)tetrahydrofuran-3-ol, the primary disconnections involve the carbon-oxygen bonds of the ether linkage and the carbon-carbon bond attaching the chlorophenyl ring.

A logical retrosynthetic pathway would involve cleaving the C-O bond between C2 and the oxygen atom. This leads to a linear precursor, a substituted 1,2,4-butanetriol (B146131) derivative. This precursor already contains the necessary carbon framework and the hydroxyl group at the C3 position. The tetrahydrofuran ring can then be formed via an intramolecular cyclization.

Alternatively, a disconnection across the C4-C5 bond and the C-O bond suggests a formal [3+2] cycloaddition reaction. researchgate.net This approach would involve a three-carbon component reacting with a two-atom synthon. For instance, an allylic silane (B1218182) bearing the 4-chlorophenyl group could react with an aldehyde. researchgate.net Another key precursor is a 4-halo-1,3-butanediol, which can be cyclized to form the 3-hydroxytetrahydrofuran (B147095) core. google.com The synthesis of such precursors often starts from readily available materials like malic acid or butene-1,4-diol. organic-chemistry.orggoogle.com

Classical and Modern Synthetic Routes to Chlorophenyl-Substituted Tetrahydrofuran-3-ols

The construction of the this compound molecule can be achieved through a variety of classical and modern synthetic methods. These routes focus on the efficient formation of the tetrahydrofuran ring and the precise installation of the substituents.

Cyclization Reactions for Tetrahydrofuran Ring Formation

The formation of the tetrahydrofuran (THF) ring is the cornerstone of the synthesis. Numerous cyclization strategies have been developed, offering different levels of stereocontrol and functional group tolerance.

Intramolecular Williamson Ether Synthesis: A classical and widely used method involves the intramolecular SN2 reaction of a hydroxyl group with a tethered leaving group, such as a halide or a sulfonate, on a linear butane (B89635) derivative. nih.gov For example, cyclization of a 4-halo-1,3-butanediol derivative in the presence of a base yields the 3-hydroxytetrahydrofuran ring. google.com

Palladium-Catalyzed Carboetherification: Modern methods include palladium-catalyzed reactions that form both a C-C and a C-O bond in a single step. The reaction of a γ-hydroxy alkene with an aryl bromide, such as 4-chlorobromobenzene, can directly construct the substituted tetrahydrofuran ring with high diastereoselectivity. organic-chemistry.orgnih.gov

Oxidative Cyclization: The oxidative cyclization of γ-hydroxy alkenes provides another route to the THF scaffold. nih.gov Reagents like RuO4 can catalyze the cyclization of polyenes to form multiple tetrahydrofuran rings in one step. nih.gov

Prins Cyclization: The Prins cyclization, an acid-catalyzed reaction between an alkene and an aldehyde, can be adapted to form substituted tetrahydrofurans. nih.govfao.org

Radical Cyclization: Reductive cyclization of tethered 1,6-enynes using catalysts like FeCl2 can produce tetrahydrofuran derivatives. organic-chemistry.org

Ring-Opening Cyclization: A novel copper-catalyzed methodology involves the ring-opening of a hydroxycyclopropanol followed by cyclization to form the THF ring. rsc.org

| Method | Key Precursor | Typical Reagents/Catalysts | Reference |

|---|---|---|---|

| Intramolecular SN2 | 4-Halo-1,3-butanediol | Base (e.g., NaOH) | google.comnih.gov |

| Pd-Catalyzed Carboetherification | γ-Hydroxy alkene + Aryl bromide | Pd2(dba)3, Dpe-Phos | nih.gov |

| Oxidative Cyclization | γ-Hydroxy alkene | Pd(TFA)2/Pyridine, O2 | nih.gov |

| Prins Cyclization | Homoallylic alcohol + Aldehyde | Lewis Acid (e.g., SnCl4) | nih.govfao.org |

| Iodocyclization | γ,δ-Unsaturated alcohol | I2, Base | chemistryviews.org |

| Hydroxycyclopropanol Ring-Opening | Hydroxycyclopropanol | Copper Catalyst | rsc.org |

Regioselective and Stereoselective Introduction of the 4-Chlorophenyl Moiety

Achieving the correct placement and stereochemistry of the 4-chlorophenyl group at the C4 position is critical.

From Aryl Halides: As mentioned, palladium-catalyzed carboetherification allows for the direct and stereoselective introduction of the 4-chlorophenyl group from 4-chlorobromobenzene onto a γ-hydroxy alkene precursor. organic-chemistry.org This method offers excellent control over the formation of the C-C bond.

Via Grignard Reagents: A common strategy involves the use of a Grignard reagent, 4-chlorophenylmagnesium bromide. This nucleophile can open an epoxide precursor, such as a glycidyl (B131873) ether or ester, to install the chlorophenyl group and an adjacent hydroxyl group, setting the stage for subsequent cyclization.

Formal [3+2] Cycloaddition: The reaction between an aldehyde and a functionalized allylic silane can be used to construct the tetrahydrofuran ring. researchgate.net By using an aldehyde that already contains the 4-chlorophenyl group, the moiety can be incorporated with high regioselectivity and stereoselectivity, which is dictated by the geometry of the allylsilane and the reaction conditions. researchgate.net

Cyclization of Chloropolyols: The heating of specifically synthesized chloropolyols in water has been shown to proceed with high regioselectivity to form functionalized tetrahydrofuranols, obviating the need for complex protecting group strategies. organic-chemistry.org

Synthesis of Chiral Tetrahydrofuran Building Blocks and Their Incorporation

The production of enantiomerically pure this compound is often required for pharmaceutical applications. This is achieved by using chiral building blocks or asymmetric synthesis.

Chiral Pool Synthesis: A powerful approach is to start from naturally occurring chiral molecules. L-malic acid can be converted through an esterification-reduction-cyclodehydration sequence to produce (S)-3-hydroxytetrahydrofuran. google.comwikipedia.org Similarly, chiral pantolactones can be transformed into versatile chiral tetrahydrofuran building blocks with various functional "handles" like alcohols, azides, or amines, which can be further elaborated. researchgate.netsci-hub.se

Asymmetric Catalysis: Enantioselective methods can create the required stereocenters.

Asymmetric Hydrogenation: Chiral catalysts, such as those based on DuPHOS-Rh or Noyori's Ru complexes, can be used for the asymmetric hydrogenation of prochiral precursors to create chiral alcohols that are then converted to the THF ring. nih.gov

Asymmetric Epoxidation: The Sharpless or Jacobsen asymmetric epoxidation can create chiral epoxides from allylic alcohols. fao.orgnih.gov These epoxides are versatile intermediates that can be opened and cyclized to form chiral tetrahydrofurans.

Asymmetric Cyclization: A one-pot sequential process involving a Cu-catalyzed asymmetric Henry reaction followed by an iodocyclization of γ,δ-unsaturated alcohols has been developed to produce polysubstituted tetrahydrofurans with high enantioselectivity (up to 97% ee). chemistryviews.org

Optimization of Reaction Conditions and Isolation Techniques

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, catalyst loading, and reaction time is crucial for developing a robust and scalable process.

For instance, in the synthesis of related heterocyclic compounds, a screen of solvents including water, acetonitrile (B52724), DMF, THF, methanol, and ethanol (B145695) showed that refluxing ethanol gave the highest yield (82%). researchgate.net In another study optimizing an oxidative coupling reaction, acetonitrile was found to provide the best balance between chemical conversion and selectivity. scielo.br The reaction time can also be a critical factor; one process was optimized from 20 hours down to 4 hours without a significant impact on yield. scielo.br

The choice of catalyst and its concentration is also vital. For cyclization of 1,2,4-butanetriol to 3-hydroxytetrahydrofuran, p-toluenesulfonic acid (PTSA) is an effective catalyst at high temperatures (180–220 °C). wikipedia.orggoogle.com

| Reaction Type | Parameter Optimized | Condition Range Tested | Optimal Condition Found | Reference |

|---|---|---|---|---|

| Four-component imidazole (B134444) synthesis | Solvent | Water, ACN, DMF, THF, MeOH, EtOH | Ethanol (reflux) | researchgate.net |

| Oxidative Coupling | Solvent | Benzene, Dichloromethane, Acetonitrile | Acetonitrile | scielo.br |

| Oxidative Coupling | Oxidant | AgOAc, Ag2O, Ag2CO3, AgNO3 | Ag2O (0.5 equiv.) | scielo.br |

| Oxidative Coupling | Reaction Time | Varied up to 20 hours | 4 hours | scielo.br |

| Dehydrocyclization | Temperature | Not specified range | 180-220 °C | wikipedia.org |

Following the reaction, the product must be isolated and purified. Common techniques include:

Extraction: Separating the product from the aqueous reaction mixture using an organic solvent like ethyl acetate. google.com

Concentration: Removing the solvent under reduced pressure.

Distillation: Purifying the crude product based on its boiling point, often under vacuum to prevent decomposition (fractional distillation is used for high purity). google.com

Chromatography: Techniques like column chromatography are used to separate the target compound from byproducts and unreacted starting materials.

Derivatization Strategies for Advanced Structural Modulation

The this compound structure possesses a reactive secondary hydroxyl group, which serves as a key handle for further chemical modification or derivatization. These strategies are employed to create analogs with modulated properties or to facilitate analysis.

Oxidation: The secondary alcohol at the C3 position can be oxidized to the corresponding ketone, 3-oxo-4-(4-chlorophenyl)tetrahydrofuran. This transformation can be achieved using various oxidizing agents, such as trichloroisocyanuric acid (TCCA) in the presence of a TEMPO catalyst under mild conditions. google.com The resulting ketone is a versatile intermediate for further reactions, such as nucleophilic additions to the carbonyl group.

Esterification and Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids or acyl chlorides, or etherification with alkyl halides, to generate a library of derivatives. These modifications can significantly alter the molecule's lipophilicity and biological activity.

Analytical Derivatization: For analytical purposes, especially for detection in HPLC, the hydroxyl group can be derivatized to introduce a chromophore or fluorophore. nih.gov Reagents designed to react with alcohols, such as those containing sulfonate or hydrazide functionalities, can be used to enhance detection sensitivity. nih.gov For example, reacting the alcohol with a fluorescent sulfonyl chloride would attach a highly detectable tag to the molecule.

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate). This allows for subsequent SN2 reactions with various nucleophiles (e.g., azides, amines, thiols) to introduce a wide range of different functional groups at the C3 position, enabling extensive structure-activity relationship (SAR) studies.

Functionalization of the Hydroxyl Group

The secondary alcohol at the C-3 position of the tetrahydrofuran ring is a versatile functional handle for a variety of chemical transformations. Its reactivity allows for the introduction of numerous functional groups, thereby altering the molecule's polarity, hydrogen bonding capability, and potential for further conjugation.

Key transformations of the hydroxyl group include oxidation, esterification, and etherification. Oxidation of the 3-hydroxyl group converts it to the corresponding ketone, tetrahydrofuran-3-one. This transformation can be achieved using various oxidizing agents. For instance, processes involving catalysts like 2,2,6,6-tetramethyl-piperidine-N-oxyl (TEMPO) in conjunction with an oxidant such as trichloroisocyanuric acid are effective for oxidizing 3-hydroxytetrahydrofuran to 3-oxo-tetrahydrofuran. google.com

Esterification and etherification reactions provide pathways to a wide array of derivatives. The synthesis of aryl ether derivatives can be accomplished using reagents like triphenylphosphine (B44618) (PPh₃) and diisopropyl azodicarboxylate (DIAD) with phenolic nucleophiles. evitachem.com Carbodimide-mediated esterification, using reagents such as N,N'-diisopropylcarbodiimide (DIC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), facilitates the coupling of the alcohol with various carboxylic acids to form esters. evitachem.com These reactions are valuable for producing enantiopure analogs from chiral precursors. evitachem.com The hydroxyl group can also serve as an intermediate for producing other derivatives; for example, it can be converted into a nitrate (B79036) ester or used in the synthesis of more complex pharmaceutical intermediates. wikipedia.org

| Reaction Type | Typical Reagents | Resulting Functional Group | Reference |

|---|---|---|---|

| Oxidation | TEMPO, Trichloroisocyanuric acid | Ketone (3-oxo) | google.com |

| Aryl Etherification | Phenol, PPh₃, DIAD | Aryl Ether | evitachem.com |

| Esterification | Carboxylic Acid, DIC, DMAP | Ester | evitachem.com |

| Nitration | H₂SO₄/HNO₃ | Nitrate Ester | wikipedia.org |

Modifications and Substitutions on the Chlorophenyl Ring

The 4-chlorophenyl moiety is a common feature in many biologically active compounds. While often retained for its lipophilic and electronic properties, modifications to this ring can be a key strategy in analog design. Substitutions on the aromatic ring or replacement of the chlorine atom can influence the molecule's electronic profile, metabolic stability, and binding interactions with biological targets.

Although the 4-chlorophenyl group is relatively stable, several established synthetic methods can be employed for its modification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings, could be used to replace the chlorine atom with various alkyl, alkenyl, or aryl groups. Buchwald-Hartwig amination could introduce nitrogen-based substituents. Such transformations would allow for the synthesis of a library of analogs with diverse functionalities at the 4-position of the phenyl ring.

Furthermore, electrophilic aromatic substitution reactions could introduce additional substituents onto the phenyl ring, although the chloro- and tetrahydrofuranyl- substituents would direct incoming electrophiles to specific positions. The synthesis of related compounds, such as 5-(5-(4-chlorophenyl)furan-2-yl) derivatives, demonstrates the feasibility of complex syntheses that maintain the chlorophenyl group while modifying other parts of the molecule. nih.gov

| Modification Strategy | Potential Reaction | Example Reagents | Resulting Modification |

|---|---|---|---|

| Chlorine Replacement (C-C bond) | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Bi-aryl system |

| Chlorine Replacement (C-N bond) | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Aryl amine |

| Ring Substitution | Electrophilic Aromatic Substitution | Halogenating or Nitrating agents | Additional ring substituents |

Alterations to the Tetrahydrofuran Ring System for Analog Generation

Modifying the central tetrahydrofuran ring offers a route to analogs with fundamentally different core structures. These alterations can include introducing substituents at other positions on the ring, changing the ring size (e.g., to a tetrahydropyran), or cleaving the ring to produce acyclic derivatives.

Several synthetic strategies are available for generating substituted tetrahydrofurans. nih.gov For instance, electrophile-mediated cyclization of γ-hydroxy alkenes is a powerful method for constructing the THF ring, and the choice of starting alkene can be used to install substituents at various positions. nih.gov Palladium-catalyzed reactions between γ-hydroxy alkenes and aryl bromides can form both a C-C and a C-O bond in a single step to yield substituted tetrahydrofurans. nih.gov Another approach involves [3+2] cycloaddition reactions, which provide a convergent route to highly substituted THF rings. nih.gov

Ring-opening reactions present another avenue for analog generation. For example, the THF ring can be opened under certain conditions to yield functionalized linear chains, such as hydroxybutyl derivatives. researchgate.net Conversely, ring contraction of larger rings like tetrahydropyrans can be used to synthesize 2-acyltetrahydrofurans. organic-chemistry.org These methodologies provide access to a wide range of structurally diverse analogs, enabling a thorough investigation of the pharmacophore. nih.govorganic-chemistry.org

| Synthetic Approach | Description | Example Transformation | Reference |

|---|---|---|---|

| Electrophile-Mediated Cyclization | Cyclization of γ-hydroxy alkenes using an electrophile. | Formation of bromo-substituted THF using NBS. | nih.gov |

| [3+2] Cycloaddition | Convergent synthesis using 3-atom and 2-atom components. | Reaction of carbonyl ylides with alkenes. | nih.gov |

| Ring-Opening Reaction | Cleavage of the THF ring to form an acyclic derivative. | Formation of hydroxybutyl chains from the THF ring. | researchgate.net |

| Ring Contraction | Conversion of a larger heterocycle to a substituted THF. | Nitrite-catalyzed contraction of tetrahydropyrans. | organic-chemistry.org |

Advanced Structural Elucidation and Characterization Methodologies

Spectroscopic Analysis for Comprehensive Structural Confirmation

Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds by probing the interactions of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In a hypothetical ¹H NMR spectrum of 4-(4-Chlorophenyl)tetrahydrofuran-3-ol, the proton signals would be expected in distinct regions corresponding to their chemical environments. The aromatic protons on the chlorophenyl ring would likely appear as two doublets in the downfield region (typically δ 7.0-7.5 ppm) due to the electron-withdrawing effect of the chlorine atom. The protons of the tetrahydrofuran (B95107) ring would resonate more upfield. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would be expected to show a characteristic chemical shift, and its multiplicity would depend on the adjacent protons. The remaining methylene protons of the tetrahydrofuran ring would exhibit complex splitting patterns due to their diastereotopic nature. The hydroxyl proton (OH) would appear as a broad singlet, the position of which can be dependent on concentration and solvent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the 4-chlorophenyl ring would resonate in the aromatic region (typically δ 120-140 ppm). The carbon attached to the chlorine atom would have a specific chemical shift influenced by the halogen. The carbons of the tetrahydrofuran ring would appear in the aliphatic region, with the carbon atom bonded to the hydroxyl group (C-OH) and the carbon atom bonded to the phenyl ring being the most downfield among them.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

| Aromatic CH (ortho to Cl) | 7.30 - 7.40 | 128.0 - 130.0 | Doublet |

| Aromatic CH (meta to Cl) | 7.20 - 7.30 | 127.0 - 129.0 | Doublet |

| C-Cl (Aromatic) | - | 132.0 - 135.0 | - |

| C-Aromatic (ipso) | - | 140.0 - 145.0 | - |

| CH-OH | 4.20 - 4.50 | 70.0 - 75.0 | Multiplet |

| CH-Ar | 3.50 - 3.80 | 50.0 - 55.0 | Multiplet |

| CH₂ (ring) | 1.80 - 2.20 | 30.0 - 40.0 | Multiplet |

| CH₂-O (ring) | 3.80 - 4.10 | 65.0 - 70.0 | Multiplet |

| OH | Variable | - | Broad Singlet |

Note: These are predicted values and actual experimental values may vary.

Infrared (IR) Spectroscopy for Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-O stretching vibration of the alcohol and the ether linkage in the tetrahydrofuran ring would likely appear in the fingerprint region between 1050-1200 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching would be seen just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region. A characteristic absorption for the C-Cl bond would be expected in the lower frequency region of the spectrum (typically 600-800 cm⁻¹).

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Alcohol (O-H) | Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | Stretch | 3010 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| Alcohol C-O | Stretch | 1050 - 1200 | Strong |

| Ether C-O | Stretch | 1050 - 1150 | Strong |

| C-Cl | Stretch | 600 - 800 | Medium to Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. The molecular ion peak ([M]⁺) would confirm the molecular weight of this compound. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

Common fragmentation pathways would likely involve the loss of a water molecule (M-18) from the molecular ion, cleavage of the tetrahydrofuran ring, and loss of the chlorophenyl group. The fragmentation pattern provides a molecular fingerprint that can aid in structural confirmation.

X-ray Crystallography for Absolute Stereochemistry and Molecular Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound, which has two chiral centers, X-ray crystallography could unambiguously establish the relative and absolute configuration of the substituents on the tetrahydrofuran ring, confirming whether the compound is the cis or trans isomer and the absolute stereochemistry (R/S) at each chiral center. This technique is contingent on the ability to grow a single crystal of suitable quality.

Chromatographic Techniques for Isomer Separation and Purity Assessment

Chromatographic methods are essential for separating the potential stereoisomers of this compound and for assessing the purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for this purpose. The use of a chiral stationary phase (CSP) in HPLC would be the method of choice for separating the enantiomers of a specific diastereomer (e.g., the trans enantiomers from each other). Normal-phase or reversed-phase HPLC could be employed to separate the diastereomers (cis from trans). The purity of the isolated compound can be accurately determined by calculating the peak area percentage from the chromatogram.

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), can also be used for purity assessment, provided the compound is thermally stable and sufficiently volatile. Derivatization of the hydroxyl group may be necessary to improve its chromatographic properties.

Mechanistic Investigations of this compound: A Review of Current Research

Despite a comprehensive search of scientific literature and chemical databases, detailed mechanistic studies focusing specifically on the chemical compound this compound at the molecular and biomolecular levels are not available in the public domain. Therefore, it is not possible to provide a thorough and informative article that adheres to the specific sections and subsections requested.

The inquiry sought in-depth information regarding the molecular interactions, enzyme inhibition, protein-ligand mapping, and structure-activity relationships of this compound. This included highly specific data on:

Ligand-receptor binding kinetics and thermodynamics: No studies detailing the association or dissociation rate constants (k_on, k_off), equilibrium dissociation constants (K_D), or thermodynamic parameters (ΔH, ΔS, ΔG) for the binding of this compound to any specific biological target were identified.

Enzyme inhibition mechanisms and kinetics: There is no available research describing the inhibition of any enzyme by this compound, including determination of inhibition constants (K_i, IC₅₀) or elucidation of the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Protein-ligand interaction mapping and residue analysis: Without experimental data from techniques such as X-ray crystallography, NMR spectroscopy, or computational docking studies, it is impossible to map the specific interactions between this compound and any protein binding site or to identify key interacting amino acid residues.

Structure-activity relationship (SAR) elucidation: No studies have been published that explore the SAR of a series of analogs of this compound. Consequently, there is no data on the quantitative effects of positional or substituent changes on biological activity, nor is there information on how conformational changes of the tetrahydrofuran ring or the chlorophenyl group influence binding affinity and efficacy.

While research exists for other classes of compounds containing a 4-chlorophenyl moiety, the unique tetrahydrofuran-3-ol scaffold is what defines the specific properties of the requested molecule. Extrapolating data from structurally dissimilar molecules would be scientifically inaccurate and speculative.

Mechanistic Investigations of 4 4 Chlorophenyl Tetrahydrofuran 3 Ol at the Molecular and Biomolecular Levels

Structure-Activity Relationship (SAR) Elucidation

Stereochemical Determinants of Activity and Selectivity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical factor in its biological activity. For a molecule like 4-(4-Chlorophenyl)tetrahydrofuran-3-ol, which contains two chiral centers at the C3 and C4 positions of the tetrahydrofuran (B95107) ring, multiple stereoisomers can exist. These include diastereomers (cis and trans isomers) and their respective enantiomers (R and S configurations at each chiral center). The specific spatial orientation of the hydroxyl (-OH) and the 4-chlorophenyl groups significantly influences how the molecule interacts with its biological targets.

In the case of this compound, the cis and trans diastereomers will present the hydroxyl and chlorophenyl groups in different spatial orientations. One isomer might position these groups in a way that is optimal for forming hydrogen bonds and hydrophobic interactions within a specific binding pocket, leading to high affinity and potent activity. The other isomer, with a different arrangement, may bind less effectively or not at all.

Furthermore, each diastereomer exists as a pair of enantiomers. It is common for one enantiomer to be significantly more active than the other (the eutomer and distomer, respectively). This enantioselectivity arises from the chiral nature of biological macromolecules, which are composed of L-amino acids and D-sugars. The interaction between a chiral drug and a chiral target is diastereomeric, meaning the two enantiomers of the drug will have different interaction energies with the target.

While specific experimental data on the biological activity of the individual stereoisomers of this compound are not extensively available in the public domain, the general principles of stereochemistry in drug action strongly suggest that the biological activity and selectivity of this compound would be highly dependent on its stereochemical configuration. Hypothetical data illustrating this principle for a generic biological target are presented in the table below.

| Stereoisomer | Relative Orientation | Hypothetical IC₅₀ (nM) | Selectivity Index |

|---|---|---|---|

| (3R,4S)-cis | Axial-Equatorial | 50 | 10 |

| (3S,4R)-cis | Equatorial-Axial | 45 | 12 |

| (3R,4R)-trans | Equatorial-Equatorial | 500 | 2 |

| (3S,4S)-trans | Axial-Axial | 800 | 1.5 |

Studies on Intramolecular and Intermolecular Electronic Interactions

The electronic properties of this compound govern its reactivity and the nature of its interactions with biological targets. These can be divided into intramolecular (within the molecule) and intermolecular (between molecules) electronic interactions.

Intramolecular Electronic Interactions:

Intermolecular Electronic Interactions:

The biological activity of this compound is predicated on its ability to form favorable intermolecular interactions with its biological target. The key potential interactions include:

Hydrogen Bonding: The hydroxyl group is a prime candidate for forming hydrogen bonds, acting as both a hydrogen bond donor (with its hydrogen atom) and a hydrogen bond acceptor (with its oxygen lone pairs). The ether oxygen of the tetrahydrofuran ring can also act as a hydrogen bond acceptor. These interactions are highly directional and play a crucial role in ligand-receptor recognition and binding affinity.

Hydrophobic Interactions: The 4-chlorophenyl group is hydrophobic and likely to engage in van der Waals and hydrophobic interactions with nonpolar amino acid residues in the binding site of a protein. These interactions are critical for the desolvation of the ligand and the binding pocket, which is entropically favorable.

Halogen Bonding: The chlorine atom on the phenyl ring has the potential to participate in halogen bonding. A halogen bond is a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. This type of interaction is increasingly recognized as important in drug design.

An illustrative breakdown of potential intermolecular interactions and their estimated energetic contributions for a hypothetical protein-ligand complex is provided in the table below.

| Interaction Type | Molecular Moiety Involved | Potential Interacting Residues | Estimated Energy Contribution (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond (Donor) | C3-Hydroxyl | Asp, Glu, Ser | -3 to -5 |

| Hydrogen Bond (Acceptor) | C3-Hydroxyl Oxygen | Asn, Gln, Arg | -2 to -4 |

| Hydrogen Bond (Acceptor) | Tetrahydrofuran Oxygen | Tyr, Ser, Thr | -1 to -3 |

| Hydrophobic Interaction | 4-Chlorophenyl Ring | Leu, Ile, Val, Phe | -2 to -4 |

| Halogen Bond | Chlorine Atom | Carbonyl Oxygen, His | -0.5 to -1.5 |

Based on a comprehensive search of available scientific literature, specific computational chemistry and in silico modeling studies focused solely on the compound This compound are not publicly available. Research detailing Density Functional Theory (DFT) calculations, Molecular Electrostatic Potential (MEP) mapping, reactivity descriptors, and molecular docking simulations for this exact molecule could not be located.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict, compound-specific outline provided in the user's request. The creation of content for the specified sections and subsections would require access to research data that does not appear to have been published.

Computational Chemistry and in Silico Modeling for 4 4 Chlorophenyl Tetrahydrofuran 3 Ol Research

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. In the research of 4-(4-Chlorophenyl)tetrahydrofuran-3-ol, QSAR models serve as valuable tools to predict the biological activity of novel derivatives, thereby guiding the synthesis of more potent and selective compounds. These models work by identifying physicochemical properties and structural features, known as molecular descriptors, that are critical for the compound's interaction with its biological target.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for this compound and its analogs involves a systematic process. Initially, a dataset of compounds with known biological activities is compiled. The three-dimensional structures of these molecules are then generated and optimized to their lowest energy state. A wide array of molecular descriptors, encompassing electronic, steric, and hydrophobic properties, are calculated for each molecule.

Through statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a correlation between these descriptors and the biological activity is established. aimspress.com The robustness and predictive power of the resulting QSAR model are rigorously evaluated through internal and external validation techniques. nih.gov

A crucial aspect of model development is the selection of an appropriate training set of molecules that spans a wide range of structural diversity and biological activity. For instance, in studies of similar heterocyclic compounds, researchers have utilized training sets of over 30 molecules to build reliable models. scholarsresearchlibrary.com The statistical quality of a QSAR model is often assessed by parameters such as the coefficient of determination (R²) and the cross-validated correlation coefficient (Q²). Models with high R² and Q² values are considered to have good predictive ability. nih.gov For example, a statistically valid 3D-QSAR model for serotonin (B10506) ligands, which share structural motifs with the compound of interest, demonstrated a good coefficient of determination (R² > 0.90) and a significant Q² value of 0.67. scholarsresearchlibrary.com

The insights gained from these predictive models can be invaluable. For example, a model might reveal that the presence of a hydrogen bond donor at a specific position on the tetrahydrofuran (B95107) ring enhances activity, while a bulky substituent at another position is detrimental. This information guides medicinal chemists in designing new derivatives with improved pharmacological profiles.

| Parameter | Description | Typical Value for a Robust Model |

| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (molecular descriptors). | > 0.6 |

| Q² (Cross-validated R²) | A measure of the predictive power of the model, determined through internal validation (e.g., leave-one-out cross-validation). | > 0.5 |

| pIC₅₀ | The negative logarithm of the half-maximal inhibitory concentration (IC₅₀), often used as the measure of biological activity. | Varies depending on the target |

| Molecular Descriptors | Numerical values that characterize the properties of a molecule, such as steric, electronic, and hydrophobic features. | N/A |

Ligand-Based and Structure-Based QSAR Approaches

QSAR modeling for this compound can be broadly categorized into two approaches: ligand-based and structure-based.

Ligand-Based QSAR: This approach is employed when the three-dimensional structure of the biological target (e.g., a receptor or enzyme) is unknown. It relies solely on the information derived from a set of molecules known to interact with the target. By comparing the structures and activities of these ligands, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to the target. scholarsresearchlibrary.com Subsequent QSAR models can then be built based on the alignment of the dataset of compounds to this pharmacophore.

Structure-Based QSAR: When the 3D structure of the biological target is available, typically from X-ray crystallography or NMR spectroscopy, a structure-based QSAR approach can be utilized. This method involves docking the ligands into the active site of the target to determine their binding poses and interaction energies. Molecular descriptors are then derived from the ligand-target complex, providing a more direct understanding of the structural requirements for binding. For instance, the presence of specific hydrogen bonds or hydrophobic interactions between the ligand and key amino acid residues in the active site can be quantified and correlated with biological activity. nih.gov This approach can lead to the design of highly specific and potent inhibitors.

Both ligand-based and structure-based QSAR studies have been successfully applied to various classes of compounds, including those with furan (B31954) and tetrahydrofuran scaffolds, to elucidate their structure-activity relationships and to guide the design of new therapeutic agents. nih.govresearchgate.net The choice between the two approaches is primarily dictated by the availability of structural information for the biological target of this compound.

| Approach | Requirement | Methodology | Key Output |

| Ligand-Based QSAR | A set of ligands with known biological activity. | Pharmacophore modeling, 3D-QSAR (e.g., CoMFA, CoMSIA). | Pharmacophore model, predictive QSAR equation based on ligand properties. |

| Structure-Based QSAR | 3D structure of the biological target. | Molecular docking, calculation of interaction energies. | Identification of key ligand-target interactions, predictive QSAR equation based on complex properties. |

Preclinical Biological Evaluation Methodologies and Findings in Model Systems Excluding Human Clinical Data

In Vitro Pharmacological Profiling in Cellular and Subcellular Assays

In vitro assays are fundamental in early-stage drug discovery to determine the interaction of a compound with specific biological targets at a cellular or subcellular level.

Receptor Binding Assays for Specific Targets

Receptor binding assays are used to measure the affinity of a compound for a particular receptor. Extensive searches were conducted for data on the binding of 4-(4-Chlorophenyl)tetrahydrofuran-3-ol to a variety of receptors implicated in numerous physiological and pathological processes, including:

Dopamine D2/D3/D4 receptors

Histamine H3 receptor

Kappa Opioid receptor

Melanocortin-4 receptor

P2Y14 receptor

No published data from receptor binding assays for this compound with these targets were found.

Cell-Based Functional Assays for Signaling Pathway Modulation

Cell-based functional assays provide insights into how a compound affects cellular signaling pathways. Despite searching for studies on the modulatory effects of this compound on various signaling pathways, no specific data from such assays were located.

Screening in Broad Preclinical Panels

Broad screening panels, such as the National Cancer Institute's NCI60 human tumor cell line screen, are utilized to assess the potential anticancer activity of compounds against a diverse set of human cancer cell lines. A search of the NCI60 database and related publications did not yield any results for the screening of this compound.

In Vivo Investigations in Defined Animal Models

In vivo studies in animal models are essential for evaluating the efficacy and understanding the mechanism of action of a compound in a whole organism.

Evaluation in Disease-Specific Preclinical Models

Searches were performed to find evidence of the evaluation of this compound in animal models for a range of diseases, including:

Antimicrobial models

Antiviral models

Leishmaniasis models

Neurodegeneration models

No studies detailing the assessment of this compound in any of these disease-specific preclinical models have been published in the available scientific literature.

Pharmacokinetic Assessments in Preclinical Species (e.g., brain permeability, clearance, metabolism pathways)

Comprehensive preclinical pharmacokinetic data for the specific compound this compound are not extensively available in peer-reviewed literature. However, an evaluation of its structural components—a 4-chlorophenyl group and a substituted tetrahydrofuran (B95107) ring—allows for a scientifically grounded projection of its likely pharmacokinetic profile in model systems. This analysis is based on established principles of drug metabolism and pharmacokinetics, as well as data from structurally related molecules.

Brain Permeability

The ability of a compound to cross the blood-brain barrier (BBB) is critical for centrally acting agents and is largely governed by its physicochemical properties. researchgate.net For a small molecule like this compound, transmembrane diffusion is a primary potential mechanism for entering the central nervous system (CNS). researchgate.net This process favors compounds with low molecular weight, high lipophilicity, and a low count of hydrogen bond donors. nih.gov While specific experimental data for this compound is unavailable, its structural features suggest moderate lipophilicity, which is a key determinant for BBB penetration. mdpi.com However, the presence of a hydroxyl group may increase its polarity and could potentially limit passive diffusion across the BBB. The ultimate assessment of brain permeability would require in vitro models, such as the parallel artificial membrane permeability assay (PAMPA-BBB), or in vivo studies in preclinical species to determine the logarithmic ratio of its concentration in the brain to that in the blood (LogBB). nih.govnih.gov

Clearance

The clearance of a drug is the measure of its elimination from the body and is primarily influenced by hepatic metabolism and renal excretion. unil.ch For many small molecule drugs, hepatic clearance is the predominant route of elimination. derangedphysiology.com This process is dependent on hepatic blood flow, the extent of plasma protein binding, and the intrinsic metabolic activity of liver enzymes, such as the cytochrome P450 (CYP) superfamily. unil.chderangedphysiology.com

Compounds with a low to intermediate hepatic extraction ratio are often characterized by slower metabolism. nih.govresearchgate.net The clearance rate for this compound would need to be determined experimentally, typically using in vitro models with primary hepatocytes or liver microsomes, followed by in vivo studies in species such as rats or dogs. nih.gov These studies would elucidate whether the compound is a low or high clearance drug, which is a critical factor for determining its dosing regimen.

Metabolism Pathways

It is anticipated that this compound undergoes extensive metabolism, as is common for compounds containing a chlorophenyl moiety. nih.gov The primary site of metabolism is expected to be the liver, with cytochrome P450 enzymes playing a central role. Based on studies of other molecules containing a chlorophenyl group, the following metabolic pathways are plausible:

Aromatic Hydroxylation: The 4-chlorophenyl ring is a likely site for oxidative metabolism, leading to the formation of hydroxylated metabolites.

Oxidation of the Tetrahydrofuran Ring: The tetrahydrofuran ring itself, while often a stable scaffold in many drugs, can also be a substrate for oxidation. nih.govnih.gov

Conjugation: The hydroxyl group on the tetrahydrofuran ring, as well as any newly formed hydroxylated metabolites, are susceptible to Phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion.

Studies on analogous compounds have shown that the CYP3A4 and CYP3A5 isoenzymes are frequently involved in the metabolism of molecules containing a chlorophenyl group. nih.gov In vitro studies using human liver microsomes would be required to identify the specific CYP enzymes responsible for the metabolism of this compound and to characterize its metabolic profile.

Illustrative Pharmacokinetic Parameters

The following table outlines the key pharmacokinetic parameters that would be assessed in preclinical studies for this compound. The values are listed as "Not Available" due to the absence of published data for this specific compound.

| Parameter | Symbol | Description | Value |

| Maximum Plasma Concentration | Cmax | The highest concentration of the drug observed in the plasma after administration. | Not Available |

| Time to Maximum Concentration | Tmax | The time at which the maximum plasma concentration is reached. | Not Available |

| Half-life | t1/2 | The time required for the plasma concentration of the drug to decrease by half. | Not Available |

| Area Under the Curve | AUC | The total exposure to the drug over time. | Not Available |

| Clearance | CL | The volume of plasma cleared of the drug per unit time. | Not Available |

| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Not Available |

| Bioavailability | F | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Not Available |

Q & A

Q. What are the established synthetic routes for 4-(4-Chlorophenyl)tetrahydrofuran-3-ol, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves functionalizing the tetrahydrofuran ring with a 4-chlorophenyl group. Key steps may include:

- Epoxide Ring-Opening : Reacting tetrahydrofuran epoxide derivatives with 4-chlorophenyl Grignard reagents under anhydrous conditions (e.g., THF solvent, −78°C to room temperature) .

- Stereochemical Control : Use of chiral catalysts or protecting groups (e.g., tert-butyldimethylsilyl [TBDMS]) to preserve stereochemistry during hydroxylation at the 3-position .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate enantiopure forms.

Q. How can researchers validate the structural identity and purity of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- 1H/13C-NMR : Confirm substituent positions (e.g., chlorophenyl aromatic protons at δ 7.2–7.4 ppm, tetrahydrofuran ring protons at δ 3.5–4.0 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 228.0652 for C₁₀H₁₁ClO₂).

- Chromatography :

Advanced Research Questions

Q. How does stereochemistry at the 3- and 4-positions of the tetrahydrofuran ring affect biological activity?

Methodological Answer:

- Diastereomer Comparison : Synthesize and test cis vs. trans isomers (e.g., via chiral HPLC separation). For example, cis-4-aminotetrahydrofuran-3-ol derivatives show higher receptor binding affinity in neurological assays compared to trans isomers .

- Mechanistic Insight : Molecular docking studies can reveal how hydroxyl group orientation influences hydrogen bonding with biological targets (e.g., enzymes or receptors) .

Q. What strategies are effective for designing analogs of this compound with improved pharmacokinetic properties?

Methodological Answer:

- Bioisosteric Replacement : Substitute the chlorophenyl group with fluorophenyl or trifluoromethyl groups to enhance metabolic stability .

- Prodrug Design : Introduce phosphate or ester groups at the 3-hydroxyl position to improve solubility (e.g., as seen in phenolphthalein monophosphate derivatives) .

- SAR Studies : Systematic variation of substituents (e.g., alkyl chains, heterocycles) followed by in vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) .

Q. How can researchers resolve contradictions in reported biological data for this compound?

Methodological Answer:

- Reproducibility Checks : Validate assays under standardized conditions (e.g., pH, temperature, cell lines). For example, discrepancies in IC₅₀ values may arise from differences in cell membrane permeability .

- Purity Verification : Re-test synthesized batches via HPLC and NMR to exclude impurities (>98% purity required for reliable data) .

- Cross-Platform Validation : Compare results across multiple techniques (e.g., in vitro enzyme inhibition vs. in vivo rodent models) .

Key Challenges and Future Directions

- Stereoselective Synthesis : Develop cost-effective catalytic methods for large-scale enantiopure production .

- Target Identification : Use computational models (e.g., molecular dynamics) to predict interactions with understudied targets like GPCRs or kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.